3,5,7,8-Tetrahydro-4H-spiro[quinazoline-6,2'-[1,3]dioxolan]-4-one
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Overview
Description
3,5,7,8-Tetrahydro-4H-spiro[quinazoline-6,2’-[1,3]dioxolan]-4-one is a complex heterocyclic compound that belongs to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3,5,7,8-Tetrahydro-4H-spiro[quinazoline-6,2’-[1,3]dioxolan]-4-one involves several synthetic routes. One common method includes the Mannich reaction, which involves the aminomethylation of cyclic ketones. This reaction typically uses primary amines and formaldehyde in the presence of an alcohol solvent such as methanol . Another method involves the use of palladium-catalyzed three-component synthesis, which includes amines, isocyanides, and carbodiimides under specific conditions .
Chemical Reactions Analysis
3,5,7,8-Tetrahydro-4H-spiro[quinazoline-6,2’-[1,3]dioxolan]-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Mannich Reaction: This reaction involves the formation of a heterocyclic system containing an annelated azabicyclic fragment.
Scientific Research Applications
3,5,7,8-Tetrahydro-4H-spiro[quinazoline-6,2’-[1,3]dioxolan]-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,5,7,8-Tetrahydro-4H-spiro[quinazoline-6,2’-[1,3]dioxolan]-4-one involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit enzymes and receptors involved in various biological processes. For example, they can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
3,5,7,8-Tetrahydro-4H-spiro[quinazoline-6,2’-[1,3]dioxolan]-4-one can be compared with other similar compounds such as:
5’,6’,7’,8’-Tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one: This compound also contains a spiro-quinazoline structure and undergoes similar chemical reactions.
Quinazoline derivatives: These compounds share the quinazoline core structure and exhibit a wide range of biological activities.
The uniqueness of 3,5,7,8-Tetrahydro-4H-spiro[quinazoline-6,2’-[1,3]dioxolan]-4-one lies in its specific spiro structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
spiro[1,3-dioxolane-2,6'-3,5,7,8-tetrahydroquinazoline]-4'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-9-7-5-10(14-3-4-15-10)2-1-8(7)11-6-12-9/h6H,1-5H2,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJUSRKFJQTVNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3=C1N=CNC3=O)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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